Gefitinib N-Oxide

Catalog No.
S901357
CAS No.
847949-51-3
M.F
C22H24ClFN4O4
M. Wt
462.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gefitinib N-Oxide

CAS Number

847949-51-3

Product Name

Gefitinib N-Oxide

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine

Molecular Formula

C22H24ClFN4O4

Molecular Weight

462.9 g/mol

InChI

InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)

InChI Key

FIKOGZWCACSBHA-UHFFFAOYSA-N

SMILES

Array

Synonyms

Gefitinib Morpholine N-oxide; N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxido-4-morpholinyl)propoxy]-4-quinazolinamine; 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide

Gefitinib N-oxide is the N-oxide derivative of Gefitinib.

Gefitinib N-Oxide (CAS 847949-51-3) is a primary metabolite of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1][2] It is formed in vivo through metabolic oxidation of the morpholine ring on the parent compound.[3][4] This compound is not an active therapeutic agent itself but serves as a critical reference standard for researchers conducting pharmacokinetic (PK) and drug metabolism (DMPK) studies, enabling the accurate quantification of Gefitinib's metabolic fate.[5][6][7]

Substituting Gefitinib N-Oxide with its parent drug, Gefitinib, is invalid for its primary application as an analytical standard. The N-oxide is a distinct molecular entity with a different polarity, chromatographic retention time, and mass spectrometric signature, making it essential for accurately identifying and quantifying this specific metabolic product in biological matrices.[5][7] Furthermore, while the parent drug is a potent EGFR inhibitor, the N-oxide metabolite is expected to have significantly lower or altered pharmacological activity, rendering it unsuitable for efficacy or mechanism-of-action studies where the parent drug's activity is required. Using the parent drug in place of the metabolite would lead to erroneous conclusions in drug metabolism, pharmacokinetic, and toxicology assays.

Distinct Identity for Metabolite Quantification: Essential for Pharmacokinetic Studies

Gefitinib N-Oxide is a product of in-vivo biotransformation, specifically the oxidation of the morpholine ring, a major metabolic pathway for Gefitinib in humans, dogs, and rats.[8] Its distinct chemical structure and properties necessitate its use as a separate, qualified reference standard for developing and validating bioanalytical methods (e.g., HPLC-MS) to accurately measure its formation and clearance.[5][6] The parent compound, Gefitinib, has different chromatographic and mass spectrometric properties and cannot be used as a surrogate.

Evidence DimensionMetabolic Pathway
Target Compound DataProduct of morpholine ring oxidation.
Comparator Or BaselineGefitinib (parent drug) is the substrate; O-desmethyl gefitinib is a product of a different pathway (O-demethylation).
Quantified DifferenceQualitatively different metabolic origin.
ConditionsIn vivo metabolism in humans, dogs, and rats.

Procuring this specific metabolite is non-negotiable for any study aiming to quantify the morpholine oxidation pathway of Gefitinib metabolism.

Altered Pharmacological Activity Profile Compared to Parent Drug Gefitinib

While Gefitinib is a potent inhibitor of the EGFR tyrosine kinase with a reported IC50 range of 2-37 nM in NR6wtEGFR cells, its N-oxide metabolites are generally expected to have substantially reduced or altered activity due to the significant structural modification.[8] Some vendor datasheets for a hydrochloride salt form of Gefitinib N-Oxide cite a similar IC50 range, but this likely refers to the parent compound's activity for context, as extensive metabolism typically reduces target affinity.[9] Therefore, Gefitinib N-Oxide is not a viable substitute for Gefitinib in studies assessing EGFR inhibition or downstream cellular effects.

Evidence DimensionEGFR Tyrosine Kinase Inhibition (IC50)
Target Compound DataExpected to be significantly higher (less potent) than the parent drug due to metabolic modification.
Comparator Or BaselineGefitinib (parent drug): 2-37 nM in NR6wtEGFR cells.
Quantified DifferencePharmacological activity is not equivalent; the N-oxide is a metabolite, not a therapeutic agent.
ConditionsIn vitro cellular assay (NR6wtEGFR cells).

This justifies the separate procurement of Gefitinib for efficacy studies and Gefitinib N-Oxide for metabolism or toxicology studies, as they serve different, non-interchangeable research purposes.

Reference Standard for DMPK and Bioavailability/Bioequivalence (BA/BE) Studies

Use as a certified analytical reference standard to develop and validate LC-MS/MS methods for the quantitative determination of Gefitinib's metabolic profile in plasma, urine, or tissue homogenates from preclinical and clinical samples.[8][9]

Investigating Drug-Drug Interaction Mechanisms

Employ as a standard to quantify changes in Gefitinib's metabolic pathways when co-administered with other drugs, specifically to determine if inducers or inhibitors of CYP3A4, the primary metabolizing enzyme, alter the rate of N-oxide formation.[5]

Impurity Profiling and Quality Control in Pharmaceutical Manufacturing

Utilize as a reference material for identifying and controlling Gefitinib N-Oxide as a potential impurity or degradation product in the manufacturing process of the Gefitinib active pharmaceutical ingredient (API).[1]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

462.1470111 Da

Monoisotopic Mass

462.1470111 Da

Heavy Atom Count

32

UNII

A767Y6BD8U

Dates

Last modified: 08-15-2023

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